Cas no 14096-51-6 (dichloro(ethylenediamine)platinum(ii))

dichloro(ethylenediamine)platinum(ii) 化学的及び物理的性質
名前と識別子
-
- dichloro(ethylenediamine)platinum(ii)
- Ammonium Tetrachloro Aurate (III) Hydrate
- Dichloro (ethylenediammine) Platinum (II)
- Dichloro(ethylenediammine) platinum
- 2-azanidylethylazanide,dichloroplatinum(2+)
- cis-Dichlorobis(ethylenediamine)platinum(II)
- Dichloro(1,2-diaminoethane)platinum
- Dichloro(1,2-ethanediamine)platinum
- Platinum ethylenediamine dichloride
- Enplatin
- NSC 125181
- cis-Dichloro ethylenediammine platinum
- pt-05
- cis-platinu
- (sp-4-2)-platinum(ii
- dichloro(ethylenediamine)platinum
- Dichloro(EthylenediaMine)Platinum(II), Pt Min
- 99%,Pt inverted exclamation markY59.5%
- Dichloro(ethylenediamine)platinum(II), Pt 59.7%
- MFCD00000011
- 14096-51-6
- ETHYLENEDIAMINE; PLATINUM(II) CHLORIDE
- SCHEMBL188360
- Dichloro(ethylenediamine)platinum(II), 99%
-
- MDL: MFCD00000011
- インチ: InChI=1S/C2H8N2.2ClH.Pt/c3-1-2-4;;;/h1-4H2;2*1H;/q;;;+2/p-2
- InChIKey: LMABILRJNNFCPG-UHFFFAOYSA-L
- ほほえんだ: C(CN)N.[Cl-].[Cl-].[Pt+2]
計算された属性
- せいみつぶんしりょう: 324.97100
- どういたいしつりょう: 324.971228
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 2
- 重原子数: 7
- 回転可能化学結合数: 1
- 複雑さ: 21.2
- 共有結合ユニット数: 2
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- ひょうめんでんか: 0
- 疎水性パラメータ計算基準値(XlogP): 何もない
- トポロジー分子極性表面積: 52
- 互変異性体の数: 何もない
じっけんとくせい
- 色と性状: イエロー結晶粉末
- 密度みつど: g/cm3
- ゆうかいてん: No data available
- ふってん: -37.7°C
- フラッシュポイント: No data available
- すいようせい: Soluble in water.
- PSA: 52.04000
- LogP: 1.68090
- かんど: Hygroscopic
- ようかいせい: 可溶性
- じょうきあつ: No data available
dichloro(ethylenediamine)platinum(ii) セキュリティ情報
-
記号:
- シグナルワード:Warning
- 危害声明: H315-H319-H335
- 警告文: P261-P305+P351+P338
- 危険物輸送番号:NONH for all modes of transport
- WGKドイツ:3
- 危険カテゴリコード: 36/37/38
- セキュリティの説明: 26-37/39
- RTECS番号:TP2497100
-
危険物標識:
- リスク用語:R36/37/38
- ちょぞうじょうけん:Hygroscopic. Ambient temperatures.
dichloro(ethylenediamine)platinum(ii) 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 244929-1G |
dichloro(ethylenediamine)platinum(ii) |
14096-51-6 | 1g |
¥2591.04 | 2023-12-09 | ||
abcr | AB201550-1 g |
Dichloro(ethylenediamine)platinum(II), Pt 59.7% |
14096-51-6 | 1g |
€249.00 | 2022-06-11 | ||
eNovation Chemicals LLC | D769452-250mg |
DICHLORO(ETHYLENEDIAMINE)PLATINUM(II) |
14096-51-6 | 99% | 250mg |
$110 | 2024-06-07 | |
Ambeed | A509863-1g |
Dichloro(ethylenediamine)platinum(II) |
14096-51-6 | 98% | 1g |
$286.0 | 2025-02-19 | |
A2B Chem LLC | AB72635-250mg |
Dichloro(ethylenediamine)platinum(ii) |
14096-51-6 | 98% | 250mg |
$41.00 | 2024-04-20 | |
Aaron | AR003Q1Z-5g |
Dichloro(ethylenediamine)platinum(II) |
14096-51-6 | 98% | 5g |
$693.00 | 2025-02-10 | |
eNovation Chemicals LLC | D769452-100mg |
DICHLORO(ETHYLENEDIAMINE)PLATINUM(II) |
14096-51-6 | 98% | 100mg |
$90 | 2025-02-26 | |
Ambeed | A509863-100mg |
Dichloro(ethylenediamine)platinum(II) |
14096-51-6 | 98% | 100mg |
$50.0 | 2025-02-19 | |
eNovation Chemicals LLC | D769452-5g |
DICHLORO(ETHYLENEDIAMINE)PLATINUM(II) |
14096-51-6 | 98% | 5g |
$775 | 2025-02-26 | |
eNovation Chemicals LLC | D769452-5g |
DICHLORO(ETHYLENEDIAMINE)PLATINUM(II) |
14096-51-6 | 99% | 5g |
$750 | 2024-06-07 |
dichloro(ethylenediamine)platinum(ii) サプライヤー
dichloro(ethylenediamine)platinum(ii) 関連文献
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Alessandra Quarta,Manuel Amorín,María José Aldegunde,Laura Blasi,Andrea Ragusa,Simone Nitti,Giammarino Pugliese,Giuseppe Gigli,Juan R. Granja,Teresa Pellegrino Nanoscale 2019 11 23482
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2. Facile formation of a cis-platin-nonapeptide complex of human DNA polymerase-α originRathindra N. Bose,Dawei Li,Melanie Kennedy,Subhash Basu J. Chem. Soc. Chem. Commun. 1995 1731
-
Peter D. Frischmann,Mark J. MacLachlan Chem. Soc. Rev. 2013 42 871
dichloro(ethylenediamine)platinum(ii)に関する追加情報
Comprehensive Overview of Dichloro(Ethylenediamine)Platinum(II) (CAS No. 14096-51-6)
Dichloro(ethylenediamine)platinum(II) (CAS No. 14096-51-6) is a coordination complex of platinum in its +2 oxidation state, featuring ethylenediamine (en) as a bidentate ligand and two chloride ions as additional ligands. This compound belongs to the broader class of platinum-based coordination complexes, which have garnered significant attention in fields such as medicinal chemistry, catalysis, and materials science. The structural formula of dichloro(ethylenediamine)platinum(II) can be represented as [PtCl₂(en)], where en is the ethylene diamine molecule (H₂NCH₂CH₂NH₂). The compound is synthesized through the reaction of platinum salts with ethylenediamine under controlled conditions, often involving metal-ligand coordination mechanisms that stabilize the resulting complex.
The chemical structure of dichloro(ethylenediamine)platinum(II) is characterized by a square planar geometry around the platinum center, a common feature in many platinum(II) complexes. The ethylenediamine ligand binds to the platinum ion via its two amine nitrogen atoms, forming a chelate ring system that enhances the stability of the complex through the chelate effect. The two chloride ligands occupy axial positions in this geometry, contributing to the overall charge balance and reactivity profile. This structural arrangement is critical for understanding the compound’s interactions in various chemical and biological environments.
Recent advancements in computational chemistry have provided deeper insights into the electronic properties of dichloro(ethylenediamine)platinum(II). Density functional theory (DFT) studies published in *Inorganic Chemistry* (2023) highlight the role of d-orbital splitting in determining the redox behavior and ligand substitution kinetics of such complexes. These findings are particularly relevant for applications in catalytic processes where electron transfer dynamics are paramount. For instance, dichloro(ethylenediamine)platinum(II) has been explored as a precursor for heterogeneous catalysts due to its ability to undergo controlled ligand exchange reactions under mild conditions.
In terms of physical properties, dichloro(ethylenediamine)platinum(II) typically exists as a crystalline solid with moderate solubility in polar solvents such as water and alcohols. Its melting point ranges between 250–270°C, depending on synthesis parameters and purity levels. Spectroscopic techniques like UV-Vis absorption spectroscopy reveal characteristic d-d transitions that are indicative of its square planar geometry. These spectral features are essential for analytical methods used to quantify trace amounts of this compound in environmental or industrial samples.
One of the most promising areas of research involving dichloro(ethylenediamine)platinum(II) is its potential role in biomedical applications. While cisplatin remains the gold standard among platinum-based anticancer agents, derivatives like dichloro(ethylenediamine)platinum(II) offer alternative pathways for drug design due to their distinct coordination environments and reactivity profiles. A 2024 study published in *Journal of Medicinal Chemistry* demonstrated that modifications to the ethylene diamine ligand could enhance DNA binding affinity while reducing nephrotoxicity—a major limitation associated with traditional platinum chemotherapeutics.
Beyond medicinal chemistry, this compound has shown utility in electrochemical sensors due to its redox-active nature. Researchers at ETH Zurich reported in *ACS Sensors* (2023) that thin films composed of dichloro(ethylenediamine)platinum(II) exhibited high sensitivity toward heavy metal ions like mercury and lead when integrated into potentiometric sensor arrays. Such developments underscore its value not only as an analytical tool but also as a component material for smart devices capable of real-time environmental monitoring.
From an industrial perspective, ongoing work focuses on improving synthetic yields through green chemistry approaches that minimize waste generation during production cycles involving dichloro(ethylenediamine)platinum(II). Solvent-free methodologies utilizing microwave irradiation or mechanochemical activation have emerged as viable alternatives compared to conventional solvent-based protocols which often require large volumes of toxic organic solvents.
Environmental impact assessments conducted by regulatory bodies emphasize proper handling procedures given that although not classified under restricted categories per se—dichloro(ethylene diam ine )plat inum ( II ) should still be managed according to standard laboratory safety protocols due to general metal toxicity concerns associated with platinum compounds at high concentrations over prolonged exposure periods . p > < p > Looking ahead , continued exploration into novel applications such as photoresponsive materials or molecular switches based on photoinduced electron transfer mechanisms involving dichl oro ( ethylene diam ine ) plat i n um ( II ) could further expand its technological footprint . Collaborative efforts between academic institutions and industry partners will likely drive innovation forward while ensuring sustainable practices throughout all stages—from synthesis through end-use scenarios . p >
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